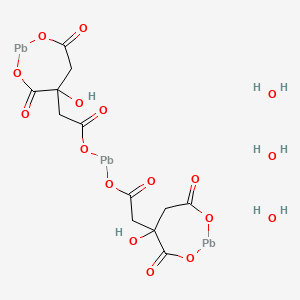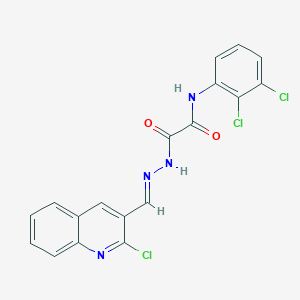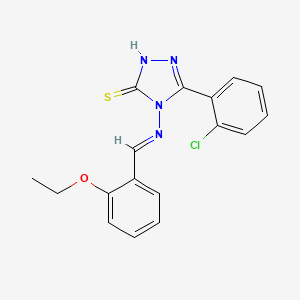(triphenylphosphine)ruthenium(II) CAS No. 1307233-23-3](/img/structure/B12055803.png)
Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene](3-phenyl-1H-inden-1-ylidene)(triphenylphosphine)ruthenium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in olefin metathesis. This compound is part of a class of ruthenium-based catalysts that have been extensively studied for their efficiency and versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) typically involves the reaction of a ruthenium precursor with the appropriate ligands. One common method involves the use of dichlororuthenium complexes as starting materials, which are then reacted with 1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene and 3-phenyl-1H-inden-1-ylidene ligands under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) undergoes various types of chemical reactions, including:
Olefin Metathesis: This is the primary reaction for which this compound is known. It involves the exchange of alkylidene groups between olefins.
Substitution Reactions: The compound can participate in ligand exchange reactions where one or more ligands are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins, alkenes, and other organic substrates. The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation and degradation of the catalyst .
Major Products
The major products formed from these reactions depend on the specific substrates used. In olefin metathesis, the products are typically new olefins with different alkylidene groups.
Aplicaciones Científicas De Investigación
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) has a wide range of applications in scientific research:
Medicine: The compound’s catalytic properties are being explored for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism by which Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) exerts its catalytic effects involves the coordination of the ruthenium center with the olefin substrates. This coordination facilitates the breaking and forming of carbon-carbon double bonds, leading to the desired metathesis products. The molecular targets are typically the olefinic bonds in the substrates, and the pathways involve the formation of metallacyclobutane intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Dichloro1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II): This compound is also used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Hoveyda-Grubbs Catalyst® M731: Another ruthenium-based catalyst used for olefin metathesis, known for its high initiation rate and efficiency.
Uniqueness
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) is unique due to its specific ligand structure, which provides stability and reactivity in metathesis reactions. Its ability to catalyze reactions at relatively low temperatures and its compatibility with a wide range of substrates make it a valuable tool in synthetic chemistry .
Propiedades
Número CAS |
1307233-23-3 |
|---|---|
Fórmula molecular |
C61H63Cl2N2Ru- |
Peso molecular |
996.1 g/mol |
Nombre IUPAC |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;diphenylmethylbenzene |
InChI |
InChI=1S/C27H38N2.C19H15.C15H10.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h9-14,18-21H,15-16H2,1-8H3;1-15H;1-9,11H;2*1H;/q;-1;;;;+2/p-2 |
Clave InChI |
ADPFVUFTADMXHV-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=CC=C6C(C)C)C(C)C.C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)


![(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate](/img/structure/B12055750.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12055764.png)
![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)
![1,1'-Bis[bis(diethylamino)phosphino]ferrocene](/img/structure/B12055777.png)

![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)



